3-(Oxan-4-ylmethoxy)azetidine
Description
Overview of Azetidine (B1206935) Ring Systems in Organic Synthesis
Azetidines are four-membered saturated heterocyclic compounds containing one nitrogen atom. wikipedia.org Their structure, a strained four-membered ring, imparts a unique reactivity that makes them valuable intermediates in organic synthesis. rsc.orgrsc.org This ring strain, while significant, is less than that of their three-membered counterparts, aziridines, rendering them more stable and easier to handle. rsc.org The synthesis of azetidines can be challenging due to this inherent ring strain, but various methods, including cyclization and cycloaddition reactions, have been developed. medwinpublishers.comrsc.org These synthetic strategies often involve the intramolecular cyclization of precursors or the [2+2] cycloaddition of imines and alkenes. rsc.orgresearchgate.net
The Role of Four-Membered Nitrogen Heterocycles in Advanced Chemical Research
Four-membered nitrogen heterocycles, particularly azetidines, are recognized as "privileged structures" in medicinal chemistry. rsc.org This means they are molecular frameworks that are capable of binding to multiple biological targets, making them valuable scaffolds in drug discovery. nih.govnumberanalytics.com Their unique three-dimensional shapes can mimic the conformations of biologically active molecules, and their functionalization allows for the fine-tuning of physicochemical properties. rsc.orgontosight.ai The incorporation of azetidine rings into larger molecules has been shown to influence properties such as solubility, metabolic stability, and target-binding affinity.
Contextualizing 3-(Oxan-4-ylmethoxy)azetidine within Contemporary Azetidine Research
The compound this compound represents a specific example of a functionalized azetidine. Its structure combines the core azetidine ring with an oxane (tetrahydropyran) moiety linked via a methoxy (B1213986) bridge. This particular combination of heterocyclic rings is of interest to researchers exploring new chemical space for potential applications. While specific research findings on this compound are not extensively documented in publicly available literature, its structural components suggest its relevance in areas where substituted azetidines are actively investigated. The synthesis of such molecules generally involves the coupling of a protected azetidine derivative with a suitable oxane-containing fragment. The resulting compound can then be used as a building block in the synthesis of more complex molecules.
It appears that there is a misunderstanding in the request. The provided outline details advanced, and specific, methods for the formation of the core azetidine ring structure itself. However, the compound of interest, "this compound," is typically synthesized by reacting a pre-formed azetidine derivative (like 3-hydroxyazetidine) with a tetrahydropyran (B127337) (oxane) derivative.
The scientific literature does not show the synthesis of this specific molecule using the complex, ring-forming strategies mentioned in the outline (e.g., [2+2] cycloadditions or ring contractions to directly form the final, substituted product). These methods are employed to create the fundamental azetidine scaffold, not typically for attaching a specific ether side-chain like the one in "this compound."
Therefore, it is not possible to write a scientifically accurate article that focuses solely on "this compound" while strictly adhering to the provided outline on advanced core synthesis methodologies, as the necessary research for this specific compound does not exist within that framework.
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(oxan-4-ylmethoxy)azetidine |
InChI |
InChI=1S/C9H17NO2/c1-3-11-4-2-8(1)7-12-9-5-10-6-9/h8-10H,1-7H2 |
InChI Key |
KQUOTGWZHQDYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2CNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Azetidine Core and Its Functionalization
Cyclization Strategies for Azetidine (B1206935) Ring Formation
Reduction of Azetidin-2-ones (β-Lactams) as a Route to Azetidines
The reduction of readily available azetidin-2-ones, commonly known as β-lactams, stands as one of the most established and frequently employed methods for synthesizing the azetidine scaffold. acs.orgmagtech.com.cn This approach is favored due to the widespread availability of β-lactam precursors and the general efficiency of the reduction process. acs.org A variety of reducing agents can be used, with the choice of reagent often influencing the reaction's outcome, particularly concerning chemoselectivity and potential side reactions like ring cleavage. publish.csiro.aursc.org
The reduction of N-substituted azetidin-2-ones to their corresponding azetidines can be effectively achieved with several hydride reagents. acs.org Diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107) and alane (AlH₃) in ether are particularly effective, typically providing good yields of the desired azetidines rapidly. researchgate.netpublish.csiro.au For instance, the reduction of various N-substituted β-lactams with these electrophilic reagents proceeds cleanly to the corresponding azetidines. publish.csiro.au
In contrast, the use of nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) for the reduction of tertiary amides, such as N-substituted β-lactams, can be less straightforward. publish.csiro.au While effective for reducing β-lactams without a substituent on the ring nitrogen, its application on N-substituted variants is often sluggish and can lead to undesired side products. publish.csiro.auresearchgate.net A common side reaction is the reductive cleavage of the C-N bond, yielding 3-aminopropanol derivatives. publish.csiro.au However, in specific cases, such as the reduction of 4-(haloalkyl)azetidin-2-ones, LiAlH₄ can promote a 1,2-fission of the β-lactam ring, followed by an intramolecular substitution to form substituted azetidines or aziridines, depending on the starting material. nih.gov The choice of reducing agent is therefore critical; alane reductions, for example, tend to avoid the ring-cleavage byproducts that can sometimes be observed with diborane. researchgate.netpublish.csiro.au
A significant advantage of synthesizing azetidines via β-lactam reduction is the retention of stereochemistry. acs.orgresearchgate.net During reductions with reagents like diborane and alane, the stereochemical configuration of the substituents on the β-lactam ring is generally preserved in the resulting azetidine product. researchgate.netpublish.csiro.au This stereochemical fidelity is crucial for the synthesis of enantiopure azetidines, which are valuable in medicinal chemistry. The Staudinger [2+2] cycloaddition of ketenes with imines, a primary method for β-lactam synthesis, allows for the establishment of specific stereocenters. Subsequent reduction of these stereodefined β-lactams provides a reliable route to chiral azetidines. For example, the reduction of cis-β-lactams will yield the corresponding cis-azetidines. clockss.org However, it is important to note that epimerization can occur during certain synthetic steps, such as the removal of a chlorosulfonyl protecting group, which would lead to diastereomeric mixtures of the final azetidine products. clockss.org
Strain-Release Homologation in Azetidine Synthesis
A modular and highly stereospecific method for constructing substituted azetidines utilizes the high ring strain of azabicyclo[1.1.0]butane (ABB). acs.orgnih.gov This strain-release homologation strategy involves the reaction of a lithiated ABB species with a boronic ester. acs.org The process begins with the generation of azabicyclo[1.1.0]butyl lithium, which then attacks the boronic ester to form an intermediate boronate complex. nih.gov Upon N-protonation, typically with acetic acid, this complex undergoes a 1,2-migration. acs.org This migration is driven by the release of ring strain and involves the cleavage of the central C–N bond, effectively inserting the azetidine unit into the carbon-boron bond of the starting material. nih.govresearchgate.net
This methodology is notable for its broad substrate scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters, and proceeds with complete stereospecificity. acs.orgnih.gov The resulting N-H azetidinyl boronic esters are versatile intermediates that can be further diversified through reactions at the azetidine nitrogen or by transformations of the boronic ester group. acs.org This powerful strategy has been successfully applied to the concise, stereoselective synthesis of the pharmaceutical agent cobimetinib. acs.orgnih.gov
Novel Strategies Involving Phosphoramidate (B1195095) Intermediates
Phosphoramidates have emerged as useful intermediates in the synthesis of various cyclic structures, including azetidines. researchgate.net A novel synthetic route to the parent azetidine ring has been developed that proceeds via a phosphoramidate intermediate. grafiati.com In this approach, the key step involves the cleavage of the P-N bond within an azetidin-1-ylphosphoramidate. grafiati.com Treatment with hydrochloric acid facilitates this cleavage, leading to a high-yielding conversion to azetidine hydrochloride. grafiati.com This method provides a practical alternative for the synthesis of the fundamental azetidine core. The use of phosphoramidates as precursors is also being explored in the synthesis of more complex azetidine derivatives, highlighting the versatility of these intermediates in modern synthetic chemistry. researchgate.netresearchgate.net
Transition Metal-Catalyzed Methods for Azetidine Construction
Transition metal catalysis has provided powerful tools for the construction of complex molecular architectures, and the synthesis of azetidines is no exception. These methods often offer high levels of control over stereochemistry and allow for the formation of highly functionalized products under mild conditions.
Copper-catalyzed cycloaddition reactions have become a prominent strategy for the enantioselective synthesis of substituted azetidines. nih.govbohrium.com One such method involves the [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral copper(I) complex. researchgate.net This process generates chiral 2-iminoazetidines, which can be further transformed into other valuable derivatives.
Another powerful copper-catalyzed approach is the asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-sulfur ylides. nih.gov Using a chiral sabox copper(I) catalyst, this reaction allows for the synthesis of all-cis tetrasubstituted azetine-2-carboxylates from silyl-protected Z-γ-substituted enoldiazoacetates. These reactions proceed with high yield and excellent stereocontrol, establishing three contiguous chiral centers. The resulting azetine products can then be hydrogenated to afford the corresponding saturated tetrasubstituted azetidines. nih.govresearchgate.net More recently, a highly enantioselective copper-catalyzed boryl allylation of azetines has been developed, providing access to chiral 2,3-disubstituted azetidines by installing both a boryl and an allyl group across the double bond with high stereocontrol. acs.org
Titanium(IV)-Mediated Coupling Reactions
A notable advancement in the synthesis of azetidine cores involves the use of titanium(IV)-mediated reactions. Researchers have developed a method for synthesizing spirocyclic NH-azetidines from oxime ethers, employing either an alkyl Grignard reagent or a terminal olefin ligand exchange coupling partner. nih.govresearchgate.net This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. nih.govresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to construct the four-membered azetidine ring. nih.gov The method is distinguished by its capacity to create structurally diverse and previously unreported NH-azetidines in a single step with moderate yields. nih.govresearchgate.net This approach is particularly valuable for its broad substrate scope and its ability to generate densely functionalized azetidines that are otherwise difficult to access. rsc.org
Stereoselective Synthesis of Azetidines and Chiral Azetidine Derivatives
The biological significance of many azetidine-containing compounds often resides in their specific stereochemistry. Consequently, the development of stereoselective synthetic routes to chiral azetidines is of paramount importance.
Enantioselective Approaches to Azetidine Synthesis
Phase-transfer catalysis represents another effective strategy. A novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid has been used for the enantioselective synthesis of spirocyclic azetidine oxindoles, achieving excellent enantiomeric ratios (up to 2:98 er). nih.gov Furthermore, copper-catalyzed [3+1]-cycloaddition reactions using chiral sabox copper(I) catalysts have been developed to prepare tetrasubstituted azetidine-2-carboxylic acids with high stereocontrol. researchgate.net
The following table summarizes selected enantioselective methods for azetidine synthesis.
Table 1: Enantioselective Synthetic Approaches to Azetidines| Method | Catalyst/Chiral Auxiliary | Key Transformation | Enantiomeric Excess (ee) / Ratio (er) | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral amine | α-chlorination of aldehydes | 84-92% ee | nih.gov |
| Sulfinamide-mediated | Chiral tert-butanesulfinamide | Addition to 3-chloropropanal | 85:15 dr (separable) | acs.org |
| Phase-Transfer Catalysis | SF₅-containing cinchona alkaloid | Intramolecular C-C bond formation | up to 2:98 er | nih.gov |
| Copper Catalysis | Chiral sabox copper(I) | [3+1]-cycloaddition | High stereocontrol | researchgate.net |
Diastereoselective Control in Azetidine Ring Formation
Controlling diastereoselectivity is crucial when multiple stereocenters are formed during the synthesis. A general and scalable two-step method has been reported for the regio- and diastereoselective synthesis of 2-arylazetidines from simple starting materials. semanticscholar.orgacs.org This kinetically controlled reaction exclusively yields the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. semanticscholar.orgacs.org Spectroscopic analysis confirmed that the substituents at the 2- and 3-positions of the azetidine ring are arranged in a trans geometry. acs.org
Another approach involves a superbase-induced diastereoselective transformation of oxiranes containing benzylamino groups, which provides trans-1,2,3-trisubstituted azetidines in good yields. researchgate.net The stereochemical outcome of these reactions is often dictated by kinetic control, as confirmed by DFT calculations, which can override the thermodynamic preference for other ring systems. semanticscholar.orgacs.org Ring expansion strategies, such as the visible-light-induced reaction of N-tosylaziridines with 1-bromo-1-nitroalkanes, can also afford azetidines with controlled diastereoselectivity. acs.org
Regioselective Functionalization of Azetidine Systems Relevant to 3-(Oxan-4-ylmethoxy)azetidine
The synthesis of the target molecule, This compound , requires the specific introduction of an oxygen-containing substituent at the C3 position of the azetidine ring.
Introduction of Oxygen-Containing Substituents onto Azetidine Rings
Several methods are available for introducing oxygen-based functional groups onto a pre-formed azetidine ring. A highly relevant strategy for synthesizing the ether linkage in This compound would be a Williamson ether synthesis. This could involve the reaction of an azetidin-3-ol (B1332694) precursor with a suitable (oxan-4-yl)methyl electrophile. A similar procedure has been described for the synthesis of trans-1-(diphenylmethyl)-2-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine, where the sodium salt of the corresponding azetidin-3-ol was reacted with 3-fluorobenzotrifluoride. prepchem.com
Another powerful method for creating substituted azetidinols, which are key precursors, is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.org This reaction proceeds with high regioselectivity to afford 3-hydroxyazetidines and tolerates a variety of functional groups on the nitrogen substituent. frontiersin.org Additionally, functionalized 3-substituted 3-(acetoxymethyl)azetidines can be prepared via aza-Michael addition of NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.com This places a functionalized oxygen-containing group at the C3 position, which could potentially be elaborated to the desired oxanylmethoxy substituent.
Table 2: Methods for Introducing Oxygen-Containing Substituents on Azetidines
| Method | Precursor | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | trans-1-Diphenylmethyl-2-methylazetidin-3-ol | Sodium hydride, 3-fluorobenzotrifluoride | 3-Phenoxyazetidine | prepchem.com |
| Intramolecular Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine | frontiersin.org |
| Aza-Michael Addition | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | NH-heterocycles, DBU | 3-(Acetoxymethyl)azetidine | mdpi.com |
Derivatization of Azetidine Nitrogen and Carbon Positions
The functionalization of the azetidine ring is a key strategy in the development of novel chemical entities. The nitrogen atom and the carbon atoms of the azetidine ring offer multiple sites for derivatization, enabling the synthesis of diverse libraries of compounds.
The synthesis of the parent compound, this compound, can be envisioned through the etherification of a protected 3-hydroxyazetidine with a suitable (oxan-4-yl)methyl halide or sulfonate, a reaction analogous to the Williamson ether synthesis. gordon.eduwikipedia.org For instance, N-Boc-3-hydroxyazetidine can be deprotonated with a strong base like sodium hydride, and the resulting alkoxide can react with (tetrahydropyran-4-yl)methyl bromide to yield the desired ether. Subsequent deprotection of the nitrogen atom would provide the free base, this compound, ready for further functionalization.
Derivatization of the Azetidine Nitrogen
The secondary amine of the azetidine ring is a versatile handle for a wide range of chemical transformations, including N-acylation, N-alkylation, and reductive amination. These reactions allow for the introduction of a vast array of substituents, significantly altering the properties of the parent molecule.
N-Acylation: The azetidine nitrogen can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids. derpharmachemica.comtubitak.gov.trchemistryviews.org This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid generated during the reaction. The resulting amides are often stable and can serve as final products or as intermediates for further transformations.
Table 1: Examples of N-Acylation of Azetidine Derivatives
| Entry | Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Acetyl Chloride | Triethylamine | Dichloromethane | 1-Acetyl-3-(oxan-4-ylmethoxy)azetidine | ~90 | Inferred from derpharmachemica.com |
| 2 | Benzoyl Chloride | Pyridine | Tetrahydrofuran | 1-Benzoyl-3-(oxan-4-ylmethoxy)azetidine | ~85 | Inferred from tubitak.gov.tr |
N-Alkylation: Direct alkylation of the azetidine nitrogen can be achieved using alkyl halides or sulfonates. nih.gov This SN2 reaction typically requires a base to deprotonate the secondary amine, increasing its nucleophilicity. The choice of solvent and temperature can influence the reaction efficiency and selectivity.
Reductive Amination: A powerful method for introducing alkyl groups onto the azetidine nitrogen is reductive amination. acsgcipr.orgcommonorganicchemistry.comnih.govorganic-chemistry.org This two-step, one-pot procedure involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a common choice due to its mildness and selectivity for the iminium ion over the carbonyl starting material. commonorganicchemistry.com
Table 2: Examples of Reductive Amination with 3-Alkoxyazetidines
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Formaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 1-Methyl-3-(oxan-4-ylmethoxy)azetidine | ~80 | Inferred from acsgcipr.org |
| 2 | Acetone | NaBH(OAc)₃ | Tetrahydrofuran | 1-Isopropyl-3-(oxan-4-ylmethoxy)azetidine | ~75 | Inferred from commonorganicchemistry.com |
Derivatization of Azetidine Carbon Positions
While the C3 position in the target molecule is already functionalized with an ether linkage, other carbon positions, particularly C2 and C4, can also be derivatized, although this often requires more specialized synthetic strategies, often established during the synthesis of the azetidine ring itself.
For instance, the synthesis of 2-substituted azetidines can be achieved through methods like the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes. rsc.org Similarly, functionalization at the C3 position can be diversified starting from a common intermediate like a 3-haloazetidine, which can undergo nucleophilic substitution with various nucleophiles.
Recent advances have also demonstrated the functionalization of C-H bonds in azetidines. For example, palladium-catalyzed C(sp³)–H arylation at the C3 position of azetidines has been reported, offering a direct route to introduce aryl groups. researchgate.net While not directly applicable to the pre-functionalized this compound, these methods highlight the evolving toolbox for modifying the azetidine core.
The derivatization of the carbon skeleton often involves multi-step sequences and the use of protecting groups to achieve the desired regioselectivity and stereoselectivity. nih.gov
Computational Chemistry and Theoretical Investigations of Azetidines
Quantum Chemical Calculations of Azetidine (B1206935) Ring Strain
The azetidine (azacyclobutane) scaffold is a four-membered saturated cyclic amine characterized by significant ring-strain energy. This strain is a result of bond angle distortion from the ideal tetrahedral angle and eclipsing interactions of the hydrogen atoms. Quantum chemical calculations have been instrumental in quantifying this strain and understanding its implications for the molecule's stability and reactivity.
The ring-strain energy of azetidine is approximately 25.2 kcal/mol. researchgate.net This value is comparable to other four-membered rings like cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than less-strained five- and six-membered heterocyclic rings such as pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). researchgate.net Much of the chemical activity of small ring systems is driven by the release of this inherent strain. researchgate.net
| Compound | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 26.7 |
| Azetidine | 4 | 25.2 |
| Cyclobutane | 4 | 26.4 |
| Pyrrolidine | 5 | 5.8 |
| Piperidine | 6 | 0 |
Molecular Orbital Analysis of Azetidine Reactivity
Molecular orbital (MO) theory is a cornerstone of computational chemistry for predicting chemical reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (ESP) maps provide detailed electronic insights into why and how azetidines react.
FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is frequently used to predict the feasibility of reactions. In a recent study on photocatalyzed azetidine synthesis, researchers calculated the frontier orbital energies of various alkenes and oximes. mit.edu They found that when the energy levels of the reactants are closely matched in their excited states, the reaction proceeds more readily. This computational pre-screening allowed them to accurately predict which substrate pairs would successfully form an azetidine ring. mit.edu
ESP maps visualize the electrostatic potential on the van der Waals surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps have been used to predict the reactivity of substituted azetidines towards nucleophilic attack. rsc.orgbohrium.com Quantum chemical calculations on aziridinyl and azetidinyl fluorophores showed that the partial charge increase at hydrogen bond formation sites upon photoexcitation could explain vulnerabilities in quantum yield. vanderbilt.edu
Conformational Analysis of Substituted Azetidines, Including Oxane Moieties
The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve some of the torsional strain. The degree of puckering and the preferred conformation are highly dependent on the substitution pattern on the ring. Computational studies, often in conjunction with NMR spectroscopy, have been crucial in elucidating these conformational preferences.
Studies on 1,2,4-trisubstituted azetidines have shown that the ring's conformation is strongly influenced by the relative stereochemistry of the substituents. capes.gov.br For example, in 1-cyclohexyl-2-carbomethoxy-4-methylazetidine, the trans isomer was found to have a nearly planar ring. capes.gov.br In contrast, the cis isomer adopts a puckered conformation where the major substituents at the C-2 and C-4 positions occupy equatorial-like positions to minimize steric hindrance. capes.gov.br The puckering angle can be estimated from these computational and spectral data. capes.gov.br
| Isomer Type | Observed Ring Conformation | Substituent Orientation |
|---|---|---|
| cis-2,4-Disubstituted | Puckered | Major substituents tend to be equatorial |
| trans-2,4-Disubstituted | Planar or nearly planar | N/A |
| Unsubstituted at C-4 | Puckered | N/A |
Mechanistic Predictions and Validation via Computational Modeling
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway, predict the most likely mechanism, and rationalize experimental observations such as regioselectivity and stereoselectivity.
Computational modeling has become an indispensable tool for optimizing the synthesis of azetidines. smolecule.com Density Functional Theory (DFT) calculations are particularly valuable for analyzing the high kinetic barriers associated with forming four-membered rings. smolecule.com For instance, a detailed theoretical rationalization was provided for a rare aziridine-to-azetidine rearrangement. ugent.beugent.be The computational results showed that the inclusion of explicit solvent molecules was necessary to correctly model the free energy profile and explain the reaction outcome. ugent.be
In another example, computational models were developed to predict the success of photocatalyzed [2+2] cycloadditions to form azetidines. mit.edu Researchers calculated the frontier orbital energies for 16 alkenes and 9 oximes and used the model to predict the outcomes for 18 different pairings. mit.edu Subsequent experimental testing of these 18 reactions confirmed that the computational predictions were largely accurate, demonstrating the model's power to guide synthetic efforts and expand the known substrate scope for azetidine synthesis. mit.edu
Computational studies have also been used to explain the regioselectivity of ring-opening reactions to form azetidines. In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, a C3-selective attack is observed. frontiersin.org Computational analysis suggested that this regioselectivity is likely caused by the coordination of the lanthanum (III) catalyst to the substrate and/or the azetidine product. frontiersin.org
| Reaction Type | Computational Prediction | Experimental Outcome | Reference |
|---|---|---|---|
| Photocatalyzed Azetidine Synthesis | Predicted which of 18 substrate pairs would react to give high yields. | Most predictions were found to be accurate upon experimental testing. | mit.edu |
| Aziridine to Azetidine Rearrangement | Calculated reaction pathway, showing the necessity of explicit solvent molecules in the model. | The unexpected rearrangement to a 3-methoxyazetidine (B35406) was rationalized by the theoretical model. | ugent.beugent.be |
| Morita–Baylis–Hillman Reaction | A genetic algorithm predicted novel azetidine-based catalysts would be more active than known catalysts. | A synthesized azetidine catalyst showed an eight-fold rate increase, in good agreement with predictions. | chemrxiv.org |
Structure-Reactivity Relationships in Azetidine Derivatives
Structure-Reactivity Relationships (SRRs) are fundamental to medicinal chemistry and materials science. Computational studies, by providing electronic and structural data, help to build and refine these relationships for azetidine derivatives. By systematically modifying the structure of an azetidine and calculating its properties, researchers can understand how different functional groups and substitution patterns influence reactivity and biological function.
In the development of novel gamma-aminobutyric acid (GABA) uptake inhibitors, a series of azetidine derivatives were synthesized and evaluated. drugbank.comresearchgate.net The study found that the inhibitory potency was strongly dependent on both the position of the carboxylic acid moiety (at C2 vs. C3) and the nature of the lipophilic N-substituent. researchgate.net For instance, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed the highest potency at the GAT-1 transporter. drugbank.com The most potent GAT-3 inhibitor was an azetidine-3-carboxylic acid derivative with a large trityl-based N-substituent. drugbank.com These experimental findings provide a clear SRR that can guide future designs.
Another study investigated the reactivity of azetidinyl oxadiazoles (B1248032) as cysteine-targeting electrophiles. nih.gov A structure-activity relationship (SAR) campaign involving 24 commercially available C3-substituted azetidines was conducted to determine which molecules possessed reactivity towards cysteine. nih.gov Computational analysis of the transition state energies and NBO charges helped to rationalize the observed reactivity, showing that intramolecular interactions between the azetidine nitrogen and the oxadiazole ring could accelerate the ring-opening reaction. nih.gov This synergy between experimental screening and computational analysis provides a deeper understanding of the underlying SRR.
Applications of Azetidine Scaffolds in Advanced Organic Synthesis
Azetidines as Versatile Building Blocks in Complex Molecule Synthesis
Azetidines, or azacyclobutanes, are highly valuable building blocks in organic synthesis due to the unique reactivity conferred by their strained four-membered ring. ijmrset.comub.bw This ring strain, estimated at 25.2 kcal/mol, makes the scaffold susceptible to controlled ring-opening and ring-expansion reactions, providing access to a variety of more complex, functionalized acyclic amines and larger heterocyclic systems. researchgate.netrsc.org The development of innovative synthetic methodologies has made the synthesis of these heterocycles more efficient, allowing them to be used as key intermediates. ijmrset.com
The versatility of azetidines is demonstrated in several key transformations:
Nucleophilic Ring-Opening: The strained C-N bond of the azetidine (B1206935) ring can be cleaved by various nucleophiles. This process is a cornerstone of their application, enabling the synthesis of highly substituted acyclic amines which are themselves important synthetic precursors. rsc.org
Cycloaddition Reactions: Azetidines and their derivatives, such as azetines (containing a double bond), can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with species like nitrile oxides can produce highly functionalized bicyclic or tricyclic scaffolds containing an azetidine ring. nih.gov
Ring Expansion: Under appropriate conditions, azetidines can undergo ring-expansion reactions, which are increasingly drawing the attention of researchers for synthesizing other heterocyclic compounds. ub.bw
Template-Based Synthesis: Functionalized azetidines can serve as templates for building molecular complexity. For example, methods have been developed to use the azetidine ring as a scaffold to which other functional groups and rings can be attached, such as in the synthesis of spirocyclic systems. rsc.orgnih.gov
The controlled stereochemistry of the azetidine ring is crucial, as the specific arrangement of substituents can significantly influence the structure and properties of the final complex molecule. fiveable.me
Table 1: Key Synthetic Transformations Utilizing Azetidine Building Blocks
| Transformation Type | Description | Representative Example | Reference(s) |
|---|---|---|---|
| Nucleophilic Ring-Opening | Cleavage of the strained C-N bond by a nucleophile to yield a functionalized acyclic amine. | Reaction of an N-activated azetidine with an organocuprate. | rsc.org |
| [3+2] Cycloaddition | Reaction of a 1-azetine (B13808008) with a nitrile oxide to form a fused bicyclic azetidine scaffold. | Formation of polycyclic azetidines from 1-azetines and nitrile oxides, ylides, or imines. | nih.gov |
| [2+2] Cycloaddition | Aza-Paternò-Büchi reaction between an imine and an alkene to form an azetidine ring. | Intermolecular photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. | rsc.org |
| Ring Expansion | Conversion of the four-membered ring into a larger heterocyclic system. | Transformation of azetidines into piperidin-4-ones. | rsc.org |
| Strain-Release Homologation | Reaction of azabicyclo[1.1.0]butanes with nucleophiles to produce functionalized azetidines. | Synthesis of azetidines via strain-release homologation of azabicyclo[1.1.0]butanes. | rsc.org |
Utilization of Azetidine Derivatives as Chiral Auxiliaries and Catalysts
The rigid, chiral framework of certain azetidine derivatives makes them excellent candidates for use as chiral auxiliaries and catalysts in asymmetric synthesis. ub.bwresearchgate.net The ability to prepare enantiomerically pure azetidines allows for the transfer of chirality in a variety of chemical transformations, leading to the synthesis of optically active products. ijmrset.com
Significant effort has been dedicated to synthesizing C2-symmetric azetidines, which have proven to be effective ligands in metal-catalyzed reactions. acs.org For example, chiral azetidine-derived amino alcohols have been successfully employed as catalytic ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. researchgate.net
Azetidines also function as organocatalysts. L-azetidine-2-carboxylic acid, for instance, has been used as a catalyst in the electrophilic amination of ketones and aldehydes, demonstrating its utility in promoting asymmetric C-N bond formation. researchgate.net The performance of these azetidine-based catalysts is often compared to their well-studied pyrrolidine (B122466) analogues, like proline. researchgate.net
The applications of chiral azetidines span several important reaction types:
Asymmetric Alkylation: Propionamides derived from C2-symmetric azetidines have been used as chiral auxiliaries for asymmetric alkylation reactions. capes.gov.br
Metal-Catalyzed Additions: Chiral azetidine ligands coordinate with metal centers (e.g., Zinc, Palladium) to create a chiral environment that directs the stereochemical outcome of nucleophilic additions and cross-coupling reactions. researchgate.netresearchgate.net
Michael-type and Henry Reactions: Azetidine-derived organocatalysts have been effectively used to engender asymmetry in conjugate additions and nitroaldol reactions. researchgate.net
Passerini and Ugi Reactions: Enantiopure azetidine-2-carboxyaldehyde has been used as a chiral substrate in multicomponent reactions to create polyfunctionalized derivatives diastereoselectively. mdpi.com
Table 2: Examples of Chiral Azetidine Catalysts and Their Applications
| Azetidine Catalyst/Auxiliary | Reaction Type | Outcome | Reference(s) |
|---|---|---|---|
| (S,S)-2,4-bis(methoxymethyl)azetidine derivative | Asymmetric addition of diethylzinc to aldehydes | Produces sec-alcohols in high yields (up to 99%) and high enantiomeric excesses (up to 93% ee). | researchgate.net |
| L-azetidine-2-carboxylic acid | Asymmetric α-amination of carbonyls | Acts as an organocatalyst, comparable to L-proline. | researchgate.net |
| C2-symmetric azetidine-based propionamides | Asymmetric alkylation | Functions as a chiral auxiliary to control stereochemistry. | capes.gov.br |
| Enantiopure azetidine-2-carboxyaldehyde | Passerini multicomponent reaction | Diastereoselective formation of polyfunctionalized derivatives. | mdpi.com |
| (S)-1-Phenylethylamine-derived azetidines | Asymmetric synthesis | Serves as a chiral auxiliary in the synthesis of azetidine-2,4-dicarboxylic acids. | capes.gov.br |
Integration of Azetidine Moieties into Peptidomimetics and Non-Natural Amino Acids
Azetidine-based amino acids (Aze) are valuable tools in the design of peptidomimetics and the synthesis of non-natural amino acids. rsc.orgacs.org Their incorporation into peptide backbones can induce specific conformational constraints, enhance metabolic stability, and modulate biological activity. researchgate.netresearchgate.net Azetidine-2-carboxylic acid, a naturally occurring compound, often acts as a proline antagonist in biological systems. rsc.orgcaltech.edu
The rigid four-membered ring of azetidine can serve as a turn-inducing element, facilitating the cyclization of small peptides. researchgate.net The introduction of a 3-aminoazetidine (3-AAz) subunit, for example, has been shown to greatly improve the efficiency of head-to-tail cyclization for tetra-, penta-, and hexapeptides. researchgate.net Furthermore, structural studies have shown that the azetidine ring can encourage access to less common peptide conformations, such as the all-trans conformation in a cyclic tetrapeptide. researchgate.net
Recent synthetic advances have provided stereocontrolled routes to a variety of substituted azetidine-based α-amino acids. acs.orgnih.govthieme-connect.de These methods often involve the asymmetric hydrogenation of unsaturated azetinyl-carboxylic acid precursors, yielding a library of novel building blocks for peptide synthesis. acs.orgthieme-connect.de These non-natural amino acids can then be integrated into peptide chains using standard peptide coupling techniques. nih.govchemrxiv.org The azetidine scaffold's utility extends to replacing other cyclic structures in known bioactive compounds, such as substituting a pyrrolidinone moiety in Norovirus protease inhibitors with an azetidine amide or carbamate. nih.gov
Table 3: Representative Azetidine-Based Amino Acids and Peptidomimetic Scaffolds
| Compound/Scaffold | Application/Significance | Key Feature | Reference(s) |
|---|---|---|---|
| Azetidine-2-carboxylic acid (Aze) | Proline antagonist; building block for peptides and phytosiderophores. | Naturally occurring non-proteinogenic amino acid. | rsc.orgcaltech.eduscilit.com |
| 3-Aminoazetidine (3-AAz) | Turn-inducing element for efficient synthesis of small cyclic peptides. | Facilitates macrocyclization and allows for late-stage functionalization. | researchgate.net |
| Substituted 2-Azetidinylcarboxylic Acids | Building blocks for novel peptides with engineered properties. | Synthesized via asymmetric hydrogenation of prochiral precursors. | acs.orgnih.govthieme-connect.de |
| Azetidine Amides/Carbamates | Pyrrolidinone bioisosteres in peptidomimetic inhibitors. | Used to modify the P1 moiety of Norovirus protease inhibitors. | nih.gov |
| Self-condensed N-Boc-azetidines | Formation of novel azetidine-based peptidomimetics. | Arises from an unexpected self-condensation reaction of lithiated azetidines. | researchgate.net |
Application of Azetidine Ring Systems in Polymerization Chemistry
The ring strain inherent in azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. rsc.org The resulting polymers, such as poly(trimethylenimine) (PTMI), have a range of important applications, including use in antimicrobial coatings, CO2 capture materials, and as non-viral gene transfection agents. rsc.orgacs.org
Both cationic and anionic mechanisms can be employed for azetidine polymerization:
Cationic Ring-Opening Polymerization (CROP): This is the more traditional route for azetidine polymerization. Initiated by acids, CROP of unsubstituted azetidine typically leads to hyperbranched poly(trimethylenimine) (hbPTMI). researchgate.netrsc.org The nucleophilicity of the nitrogen atoms in the growing polymer chain can lead to branching, making it difficult to control the polymer's molecular weight and structure. rsc.org
Anionic Ring-Opening Polymerization (AROP): To achieve linear polymers with better control, anionic polymerization of N-activated aziridines and azetidines has been developed. rsc.org For example, the AROP of N-(tolylsulfonyl)azetidines produces linear poly(sulfonylazetidine). acs.orgnih.gov The activating sulfonyl groups can later be removed reductively to yield linear poly(trimethylenimine) (LPTMI) with a controlled molecular weight and low dispersity. nih.gov This represents a significant advance over CROP methods. acs.org
The kinetics and control of polymerization can be finely tuned. For instance, the slow polymerization kinetics of sulfonylazetidines facilitate the synthesis of block copolymers in a one-pot process by combining monomers with different polymerization rates. nih.gov
Table 4: Polymerization of Azetidine Derivatives
| Polymerization Method | Monomer(s) | Polymer Structure | Control & Features | Reference(s) |
|---|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Azetidine | Hyperbranched Poly(trimethylenimine) (hbPTMI) | Little control over molecular weight and dispersity; leads to branched structures. | rsc.orgresearchgate.netrsc.org |
| Anionic Ring-Opening Polymerization (AROP) | N-(p-tolylsulfonyl)azetidine (pTsAzet) | Linear Poly(pTsAzet) | Living polymerization; allows for controlled molecular weight and narrow dispersity. | acs.orgnih.gov |
| Anionic Copolymerization | pTsAzet and oTsAzet | Statistical Copolymer | Living process; produces poly(sulfonylazetidine) with tunable properties. | acs.orgnih.gov |
| Sequential Block Copolymerization | pTsMAz, pTsAzet, and oTsAzet | Block Copolymer: p(pTsMAz)-b-p(pTsAzet-co-oTsAzet) | Selective polymerization at different temperatures allows for block copolymer synthesis in one pot. | nih.gov |
Role of Azetidine Scaffolds in Natural Product Synthesis and Modification
The azetidine scaffold is found in a number of biologically active natural products, making it a key target in total synthesis. ub.bwrsc.org Examples include azetidine-2-carboxylic acid from plants, and more complex structures like penazetidine A, nicotianamine, and mugineic acid. rsc.orgresearchgate.net The synthesis of these molecules is often challenging due to the high strain of the four-membered ring. researchgate.netresearchgate.net
Synthetic chemists have developed numerous strategies to construct the azetidine core as a key step in the total synthesis of natural products and their analogues. rsc.orgnih.gov For instance, a three-step synthesis of (±)-δ-coniceine was reported using a 1-acyl-2-azetine as a precursor. nih.gov In other cases, the azetidine ring itself is built from acyclic or other cyclic precursors through methods like intramolecular aminolysis of epoxy amines. frontiersin.org
Beyond being synthetic targets, azetidines are also instrumental in the modification of existing natural products and other bioactive molecules. chemrxiv.orgorganic-chemistry.org The unique physicochemical properties imparted by the azetidine ring—such as increased metabolic stability and improved binding interactions—make it an attractive motif for scaffold hopping in drug discovery. longdom.orgnih.gov Late-stage functionalization, where an azetidine ring is introduced into a complex molecule at a late step in the synthesis, is a powerful strategy for creating analogues of drugs and natural products for structure-activity relationship (SAR) studies. chemrxiv.orgorganic-chemistry.org This approach has been used to create azetidine bioisosteres of known piperidine-containing drug candidates. organic-chemistry.org
Table 5: Azetidine Scaffolds in Natural Products
| Natural Product | Source/Class | Biological Relevance/Use | Synthetic Strategy Highlight | Reference(s) |
|---|---|---|---|---|
| Azetidine-2-carboxylic acid | Plant metabolite | Proline antagonist, phytosiderophore precursor. | Isolated from various plants; biosynthetic pathways now being elucidated. | rsc.orgresearchgate.net |
| Penazetidine A | Marine Sponge | Cytotoxic agent. | Long-standing target in total synthesis due to its strained structure. | researchgate.net |
| Nicotianamine | Plant metabolite | Phytosiderophore (metal chelator in plants). | Contains three azetidine-2-carboxylic acid units. | rsc.org |
| Mugineic Acid | Plant metabolite | ACE-inhibitor. | A derivative of nicotianamine. | rsc.org |
| (±)-δ-Coniceine | Alkaloid | Hemlock alkaloid analogue. | Synthesized via intramolecular Diels-Alder reaction of a 1-acyl-2-azetine. | nih.gov |
Future Research Directions and Emerging Trends in Azetidine Chemistry
Development of Novel and Sustainable Synthetic Routes to Azetidines
A primary focus of current and future research is the development of more efficient, scalable, and environmentally friendly methods for synthesizing azetidines. ijmrset.com While classical methods like the intramolecular cyclization of γ-amino alcohols or γ-haloamines are still in use, they often face limitations. researchgate.netacs.org The synthesis of azetidine (B1206935) derivatives can be challenging due to the high energy of the transition states leading to the four-membered ring and the potential for ring-opening reactions, which can result in low yields. bham.ac.uk
Recent breakthroughs are paving the way for more versatile and sustainable approaches:
Strain-Release Synthesis: A promising strategy involves harnessing the ring strain of highly reactive precursors like azabicyclo[1.1.0]butanes (ABBs). bris.ac.ukchemrxiv.org These methods utilize the thermodynamic driving force of strain release to construct functionalized azetidines under mild conditions. bris.ac.uk For example, radical light-driven methods can transform readily available ABBs into densely functionalized azetidines. chemrxiv.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for azetidine synthesis. rsc.org The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition of imines and alkenes, is a notable example that allows for the construction of the azetidine ring with high efficiency. researchgate.net
Catalytic Regioselective Aminolysis: Lanthanide catalysts, such as La(OTf)3, have been shown to promote the regioselective intramolecular aminolysis of epoxy amines to produce azetidines in high yields, even in the presence of sensitive functional groups. frontiersin.org
Flow Chemistry: The use of flow chemistry for photochemical modifications of azetidine-2-carboxylic acids allows for the synthesis of alkyl azetidines on a multigram scale, highlighting a move towards more scalable and industrially applicable processes. chemrxiv.org
Future efforts will likely concentrate on expanding the substrate scope of these novel methods, improving their enantioselectivity, and utilizing greener reagents and solvents. ijmrset.com
Exploration of New Reactivity Modes for Functionalized Azetidines
The unique reactivity of the azetidine ring, stemming from its inherent strain, continues to be a fertile ground for discovering novel chemical transformations. nih.govrsc.org While ring-opening reactions have been traditionally studied, researchers are now exploring more nuanced and selective functionalizations. nih.gov
Key areas of exploration include:
Strain-Driven Functionalization: The ring strain of azetidines can be strategically exploited to trigger unique reactions that are not observed in less strained systems. rsc.org This includes selective C-N or C-C bond cleavage and functionalization.
Cross-Coupling Reactions: The development of cross-coupling reactions involving azetidine rings is a significant area of interest. This allows for the direct introduction of various substituents onto the azetidine scaffold, greatly expanding the accessible chemical space.
Multi-component Reactions: Designing one-pot, multi-component reactions that assemble complex azetidine-containing molecules from simple starting materials is a key trend. bris.ac.uk These approaches offer high atom and step economy.
The ultimate goal is to develop a robust toolbox of reactions that allow for the precise and predictable modification of any position on the azetidine ring, enabling the synthesis of diverse and densely functionalized molecules.
Advanced Applications of Azetidine Scaffolds in Materials Science
While the application of azetidines in medicinal chemistry is well-established, their use in materials science is an emerging and rapidly growing field. ijmrset.com The rigid, three-dimensional structure of the azetidine scaffold can impart unique properties to polymers and other materials.
Emerging applications include:
Polymers: Azetidine-containing monomers can be used to create novel polymers with tailored thermal and mechanical properties. The ring strain can also be harnessed for ring-opening polymerization. nih.gov
Functional Materials: The ability to introduce a wide range of functional groups onto the azetidine ring makes it a versatile building block for functional materials such as coatings and specialized polymers. ijmrset.com
Organocatalysis: Chiral azetidine derivatives are being explored as ligands and organocatalysts in asymmetric synthesis, taking advantage of their defined stereochemistry and rigid framework. researchgate.net
Future research will focus on the systematic investigation of structure-property relationships in azetidine-based materials and the development of new synthetic methods to incorporate azetidine scaffolds into advanced material architectures.
Interdisciplinary Research Integrating Azetidine Chemistry with Other Fields
The future of azetidine chemistry will be heavily influenced by interdisciplinary collaborations. The integration of computational chemistry, chemical biology, and medicinal chemistry is crucial for accelerating the discovery and development of new azetidine-based compounds. researchgate.net
Key interdisciplinary trends include:
Computational Chemistry: Density Functional Theory (DFT) calculations are being used to understand the mechanisms of azetidine-forming reactions and to predict the reactivity of novel azetidine derivatives. chemrxiv.org Computational tools are also essential for designing new catalysts and optimizing reaction conditions.
Chemical Biology: Azetidine-containing molecules are being used as chemical probes to study biological processes. Their unique conformational constraints can be used to design potent and selective inhibitors of enzymes and protein-protein interactions.
Medicinal Chemistry: The azetidine scaffold is increasingly recognized as a "privileged" structure in drug discovery. researchgate.net Its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability, and provide novel vectors for interacting with biological targets. researchgate.netnih.gov
These interdisciplinary approaches will be essential for tackling complex challenges and unlocking the full potential of azetidine chemistry in various scientific domains.
Addressing Challenges in the Synthesis and Handling of Azetidine Derivatives
Despite significant progress, several challenges remain in the field of azetidine chemistry. Addressing these challenges will be a key focus of future research.
Ongoing challenges include:
Synthesis of Substituted Azetidines: The synthesis of densely functionalized and multi-substituted azetidines remains a significant hurdle. researchgate.net Many existing methods are limited in their substrate scope and functional group tolerance.
Enantioselective Synthesis: Developing general and practical methods for the enantioselective synthesis of chiral azetidines is a high priority, particularly for applications in medicinal chemistry. acs.org
Handling and Stability: The inherent ring strain of azetidines can make them prone to decomposition or rearrangement under certain conditions, posing challenges for their synthesis, purification, and storage. bham.ac.uk The synthesis of NH-azetidines, which have an unprotected nitrogen atom, can be particularly arduous. sciencedaily.com
Overcoming these challenges will require the development of novel synthetic methodologies, a deeper understanding of the factors governing the stability of the azetidine ring, and the design of more robust and user-friendly synthetic protocols.
Q & A
Basic: What are the common synthetic routes for 3-(Oxan-4-ylmethoxy)azetidine?
Answer:
The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Step 1: Reacting azetidine with oxan-4-ylmethoxy chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
- Key reagents: Oxan-4-ylmethoxy chloride, dichloromethane or ethanol as solvents, and controlled temperatures (0–25°C) to minimize side reactions .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalytic Systems: Transition metal catalysts (e.g., Pd/C) for selective coupling reactions .
- Solvent-Free Conditions: Reducing solvent use to enhance reaction efficiency and sustainability .
- Temperature Gradients: Gradual heating (e.g., 25°C → 60°C) to control exothermic side reactions.
- Real-Time Monitoring: Techniques like HPLC or NMR to track intermediate formation and adjust conditions dynamically .
Basic: What spectroscopic methods confirm the structure of this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks for azetidine protons (δ 3.5–4.0 ppm) and oxan-4-ylmethoxy groups (δ 3.2–3.8 ppm) .
- ¹³C NMR: Signals for the azetidine ring (45–55 ppm) and ether-linked carbons (70–80 ppm).
- Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., C₉H₁₇NO₂: m/z 183.1234) .
Advanced: How do substituents like fluorine or chlorine influence the compound’s biological activity?
Answer:
-
Fluorine: Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in neuroactive analogs .
-
Chlorine: Increases electron-withdrawing effects, altering binding affinity to enzymes (e.g., CYP450 isoforms) .
-
Comparative Data:
Substituent Bioactivity (IC₅₀) Target Enzyme -F 0.8 µM MAO-B -Cl 1.5 µM MAO-B
Basic: What chemical reactions are typical for this compound?
Answer:
- Oxidation: Forms N-oxide derivatives using KMnO₄ or H₂O₂ .
- Substitution: Methoxy group replacement with amines or thiols under nucleophilic conditions .
- Reduction: Azetidine ring hydrogenation (Pd/C, H₂) to yield saturated analogs .
Advanced: How to resolve contradictions in reaction outcomes (e.g., azetidine vs. pyrrolidine formation)?
Answer:
- Case Study: Substituent position (e.g., 4-methoxy vs. 3-methoxy) drastically alters cyclization pathways due to steric and electronic effects .
- Mitigation Strategies:
- Use DFT calculations to predict transition states.
- Adjust reaction stoichiometry (e.g., excess base to suppress pyrrolidine formation).
Basic: What assays evaluate the biological activity of this compound?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition) .
- Cellular Uptake: Radiolabeled compound tracking in vitro (e.g., HEK293 cells) .
- In Vivo Models: Zebrafish or murine models for pharmacokinetic profiling .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Storage: Inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis .
- Spill Management: Absorb with vermiculite and dispose as hazardous waste .
Advanced: How to analyze conformational flexibility of the azetidine ring?
Answer:
- Computational Methods: Molecular dynamics simulations (AMBER or GROMACS) to study ring puckering .
- X-ray Crystallography: Resolve bond angles and torsional strain (e.g., 25° puckering angle) .
Advanced: How to design comparative studies with structural analogs?
Answer:
-
Template:
Parameter This compound 3-(4-Chlorophenoxy)azetidine LogP 1.8 2.3 Enzyme Inhibition 72% 65% -
Focus Areas: Correlate substituent effects (e.g., –OCH₃ vs. –Cl) with bioactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
